Product packaging for 5,7-Dichloro-6-fluoro-isoquinoline(Cat. No.:)

5,7-Dichloro-6-fluoro-isoquinoline

Cat. No.: B8350840
M. Wt: 216.04 g/mol
InChI Key: IUGDGTHETHKRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-6-fluoro-isoquinoline is a halogenated heterocyclic compound that belongs to the isoquinoline family, a privileged scaffold in medicinal chemistry . Isoquinoline structures are inextricable templates in drug discovery due to their wide range of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . The specific substitution pattern on this compound, featuring chlorine and fluorine atoms, makes it a valuable multifunctional synthetic intermediate for constructing novel bioactive molecules . This compound is primarily used in scientific research as a key building block for the synthesis of more complex chemical entities . Its molecular structure allows for further functionalization via various cross-coupling reactions, such as Suzuki and Buchwald-type couplings, which are common in the development of targeted inhibitors . Halogenated isoquinolines analogous to this compound have been investigated as core structures in the development of covalent enzyme inhibitors , where they can act through nucleophilic aromatic substitution (SNAr) to target catalytic cysteines in proteins like the oncology-associated target USP7 . Furthermore, structurally similar halogenated isoquinolines have been utilized in the synthesis of mitochondria-targeted anticancer agents and Rho-kinase inhibitors, indicating its potential relevance in early-stage drug discovery for conditions such as cancer, hypertension, and neurological disorders . Handling and Safety: This chemical is intended for research purposes by qualified laboratory personnel. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2FN B8350840 5,7-Dichloro-6-fluoro-isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl2FN

Molecular Weight

216.04 g/mol

IUPAC Name

5,7-dichloro-6-fluoroisoquinoline

InChI

InChI=1S/C9H4Cl2FN/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H

InChI Key

IUGDGTHETHKRLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(C(=C21)Cl)F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5,7 Dichloro 6 Fluoro Isoquinoline and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The synthesis of 5,7-dichloro-6-fluoro-isoquinoline necessitates the careful construction of appropriately substituted precursors. A key starting material for the benzene (B151609) ring of the isoquinoline (B145761) would be a 1,2,3,4-tetrasubstituted benzene derivative. One potential precursor is 3,5-dichloro-4-fluoronitrobenzene. The synthesis of this compound can be achieved from 3,4,5-trichloronitrobenzene (B33126) by heating it with potassium fluoride (B91410) in dimethylformamide (DMF). prepchem.com The nitro group can then be reduced to an amine, which can be further functionalized to introduce the two-carbon unit required for isoquinoline ring closure.

Alternatively, halogenation can be performed on a pre-formed isoquinoline or a related quinoline (B57606) core. For instance, the direct halogenation of 8-hydroxyquinoline (B1678124) has been utilized to produce 5,7-dihalo derivatives. organic-chemistry.org This suggests that a suitably substituted 6-fluoro-isoquinoline could potentially undergo regioselective chlorination at the C5 and C7 positions. The presence of directing groups on the ring can significantly influence the outcome of electrophilic halogenation reactions.

Classical and Contemporary Approaches to the Isoquinoline Nucleus

The formation of the isoquinoline core is a critical step in the synthesis of this compound. A variety of classical and modern synthetic methods can be employed for this purpose.

Cyclization Reactions for Isoquinoline Formation

Several named reactions are cornerstones of isoquinoline synthesis. These intramolecular cyclization reactions typically involve the formation of a C-C and a C-N bond to construct the heterocyclic ring.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The amide is typically formed from a substituted phenylethylamine and an acyl chloride. Dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are used to promote the cyclization to a 3,4-dihydroisoquinoline, which can then be aromatized to the isoquinoline.

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. Subsequent oxidation is required to yield the aromatic isoquinoline.

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a substituted benzaldehyde (B42025) and an aminoacetal. This reaction directly yields the isoquinoline nucleus.

For the synthesis of this compound, a precursor such as a substituted 2-benzyl-ethylamine or a 2,4-dichloro-3-fluoro-benzaldehyde would be required for these classical methods.

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses

Modern synthetic chemistry offers powerful transition metal-catalyzed methods for the construction of the isoquinoline skeleton. Palladium-catalyzed reactions are particularly prominent in this area.

One common approach involves the coupling of an o-halobenzaldehyde with a terminal alkyne (Sonogashira coupling), followed by reaction with an amine and subsequent cyclization. For example, the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with an alkyne, followed by a copper-catalyzed cyclization, can produce isoquinolines in excellent yields. organic-chemistry.org To synthesize the target molecule, a starting material like 2-iodo-4,6-dichloro-5-fluorobenzaldehyde could be envisioned.

Other transition metals like rhodium and ruthenium have also been utilized in C-H activation and annulation strategies to build the isoquinoline ring system.

Multicomponent Reactions in Isoquinoline Synthesis

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more starting materials. Several MCRs have been developed for the synthesis of substituted isoquinolines. These reactions often provide rapid access to a diverse range of isoquinoline derivatives from simple and readily available precursors. While specific examples leading directly to this compound are not prevalent, the principles of MCRs could be applied by designing appropriate starting materials that contain the necessary chloro and fluoro substituents.

Regioselective Halogenation and Functionalization at Positions 5, 6, and 7

Achieving the specific 5,7-dichloro-6-fluoro substitution pattern requires precise control over the regioselectivity of halogenation reactions. Starting with a 6-fluoro-isoquinoline precursor, the introduction of chlorine atoms at the C5 and C7 positions would be a key transformation. The directing effects of the existing fluorine atom and the nitrogen in the isoquinoline ring will play a crucial role. Generally, electrophilic aromatic substitution on the isoquinoline ring is influenced by the electronic nature of the substituents already present.

A patent describing the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride provides a relevant example of achieving 5,7-dichlorination on an isoquinoline-related scaffold. google.com In this patented method, the dichlorination is present in the starting material, which is then elaborated. This suggests that constructing the polysubstituted benzene ring prior to cyclization might be a more viable strategy for ensuring the desired regiochemistry.

Derivatization Strategies for Enhanced Structural Diversity

Once the this compound core is synthesized, further derivatization can be undertaken to generate a library of related compounds for various applications. Common points for derivatization include the C1 and C3 positions of the isoquinoline ring, as well as the nitrogen atom.

Functionalization at the C1 position can be achieved through various methods, including nucleophilic substitution of a leaving group at this position or through metal-catalyzed cross-coupling reactions. The C3 position can also be functionalized using similar strategies. For instance, a versatile synthesis of substituted isoquinolines has been developed that allows for the introduction of various substituents at different positions through a sequence of metalation and reaction with electrophiles. harvard.edu

Functional Group Interconversions on the Isoquinoline Core

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, FGIs can be employed to introduce the desired chloro and fluoro substituents onto a pre-functionalized isoquinoline scaffold. These methods often rely on the conversion of more readily introduced functional groups, such as amino or hydroxyl groups, into the target halogens.

One of the most common strategies for introducing halogens onto an aromatic ring is through the Sandmeyer or related diazotization reactions of an amino group. For instance, a 6-fluoro-isoquinoline bearing amino groups at the 5- and 7-positions could serve as a key intermediate. Diazotization of these amino groups followed by treatment with a copper(I) chloride source would yield the desired this compound. The preparation of halogenated isoquinolines from aminoisoquinolines has been demonstrated as a viable strategy. harvard.edu

Another powerful FGI involves the conversion of hydroxyl groups into halides. While direct conversion using reagents like thionyl chloride or phosphorus pentachloride is possible, these conditions can sometimes be harsh. ub.eduvanderbilt.edu A milder alternative involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a chloride source. ub.eduvanderbilt.edu This two-step process often provides better control and higher yields.

The interconversion of halogens themselves can also be a useful tool. For example, if a 5,7-diiodo-6-fluoro-isoquinoline were more accessible, the iodo groups could potentially be exchanged for chloro groups through various transition-metal-catalyzed reactions, although this is a less common transformation than the reverse Finkelstein reaction. vanderbilt.edu

A relevant example of building a substituted isoquinoline core is the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. researchgate.netgoogle.com This process involves the introduction of a carboxyl group onto a pre-existing 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (B1314148) scaffold through a directed ortho-metalation-carboxylation sequence. researchgate.netgoogle.com Although this example leads to a tetrahydroisoquinoline and introduces a carboxylic acid, the principle of modifying the isoquinoline core at specific positions is clearly demonstrated.

Table 1: Selected Functional Group Interconversions for Halogen Introduction

Starting Functional Group Reagent(s) Product Functional Group General Applicability
Amino (-NH₂) 1. NaNO₂, HCl2. CuCl Chloro (-Cl) Widely used for aromatic amines
Hydroxyl (-OH) 1. TsCl, Pyridine2. LiCl, DMF Chloro (-Cl) Good for sensitive substrates

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery, as it allows for the direct modification of complex molecules at a late step in the synthetic sequence. nih.gov This approach avoids the need for de novo synthesis of each new analog and enables rapid exploration of structure-activity relationships. For the synthesis of this compound, LSF could involve the direct introduction of the chloro atoms onto a 6-fluoro-isoquinoline core.

Direct C-H halogenation of isoquinolines is a challenging but highly desirable transformation. Recent advances have led to methods for the site-selective halogenation of the isoquinoline ring. For example, a cost-effective method for the direct C4 halogenation of isoquinolines has been developed using a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. acs.org While this method targets the C4 position, it highlights the potential for developing regioselective C-H halogenation protocols for other positions on the isoquinoline ring system.

The development of LSF methods for fluorination has also been a major focus. nih.gov While the target molecule already contains fluorine, these methods could be adapted for the introduction of chlorine. The high electronegativity and unique properties of fluorine often influence the reactivity of adjacent C-H bonds, which could be exploited for selective chlorination.

Furthermore, the introduction of one halogen can facilitate the introduction of others. For example, a pre-existing bromo or iodo group on the isoquinoline ring can act as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. acs.org This allows for the introduction of a wide range of substituents, further diversifying the derivatives of the target molecule.

Table 2: Examples of Late-Stage Functionalization Reactions on Heterocycles

Reaction Type Reagent/Catalyst Position Functionalized Potential Application
C-H Halogenation Boc₂O, NCS/NBS/NIS C4 of Isoquinoline Direct introduction of halogens
Buchwald-Hartwig Amination Pd catalyst, ligand, base Aryl-Halide bond Introduction of nitrogen-based functional groups

Spectroscopic Characterization and Structural Elucidation of 5,7 Dichloro 6 Fluoro Isoquinoline Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For halogenated isoquinolines, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, is essential for unambiguous structural assignment.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the hydrogen and carbon framework of a molecule. In the case of isoquinoline (B145761) derivatives, the chemical shifts of the protons and carbons are influenced by the presence and position of halogen substituents.

For instance, in substituted quinolines, aromatic protons typically appear as doublets, triplets, or multiplets in the downfield region of the ¹H NMR spectrum, generally between 7.13 and 8.32 ppm. nih.gov The specific chemical shifts and coupling constants provide valuable information about the substitution pattern on the aromatic rings. Similarly, the ¹³C NMR spectra of halogenated quinoline (B57606) derivatives show signals for aromatic carbons in the range of 115.76–155.44 ppm. nih.gov The carbon atoms directly bonded to electronegative halogen atoms are often deshielded and appear at lower field strengths. nih.gov Theoretical calculations, such as those using the GIAO method at the HF/6-31++G(d,p) level, can be employed to predict ¹H and ¹³C chemical shifts, which can then be compared with experimental data to confirm structural assignments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Isoquinoline Analogs

Compound Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Halogenated Quinolyl Ring Protons7.62–8.32115.76–155.44
Halogenated Aromatic Substituent Protons7.13–7.45Aromatic carbons attached to halogens are deshielded

Note: The exact chemical shifts are dependent on the specific substitution pattern and solvent used.

¹⁹F NMR for Fluorine Atom Probing

Given the presence of a fluorine atom in 5,7-Dichloro-6-fluoro-isoquinoline, ¹⁹F NMR spectroscopy is an indispensable tool for its characterization. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing a wide chemical shift range that is very sensitive to the local electronic environment. nih.govbiophysics.orgnih.gov This makes ¹⁹F NMR ideal for probing the position and interactions of the fluorine substituent on the isoquinoline core. huji.ac.il

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To overcome the complexities of 1D NMR spectra and to establish unambiguous correlations between atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the isoquinoline ring system. researchgate.netsdsu.edupressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons. researchgate.netsdsu.edupressbooks.pubrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular skeleton and confirming the positions of substituents, including the chlorine and fluorine atoms. researchgate.netsdsu.edupressbooks.pubrsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be useful in determining the through-space relationships between different parts of the molecule. researchgate.netrsc.orgresearchgate.net

The combined application of these 2D NMR techniques allows for a complete and confident assignment of all ¹H and ¹³C signals, leading to the definitive structural elucidation of complex isoquinoline analogs. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in a compound. ksu.edu.sa These methods are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability during a vibration. ksu.edu.sa

For isoquinoline derivatives, characteristic vibrational modes can be assigned to the aromatic C-H, C=C, and C=N stretching and bending vibrations. The presence of halogen substituents will influence the vibrational frequencies of the isoquinoline core. For example, C-Cl and C-F stretching vibrations will appear at specific wavenumbers, providing direct evidence for their presence.

Theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP level, can be used to compute the vibrational frequencies and intensities, which can then be compared with the experimental FT-IR and FT-Raman spectra to aid in the assignment of observed bands. nih.govnih.gov The agreement between calculated and experimental spectra provides strong support for the proposed molecular structure. nih.gov

Table 2: General Regions for Characteristic Vibrational Frequencies in Halogenated Isoquinolines

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretching3000 - 3100IR, Raman
Aromatic C=C and C=N Stretching1400 - 1650IR, Raman
C-Cl Stretching600 - 800IR, Raman
C-F Stretching1000 - 1400IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Electron ionization (EI) is a hard ionization technique that can cause extensive fragmentation, providing a unique "fingerprint" for the molecule. nih.gov Softer ionization techniques can also be used to preserve the molecular ion. medscape.com

The fragmentation pathways of halogenated isoquinolines are influenced by the positions of the substituents. The loss of halogen atoms (Cl or F) or small neutral molecules can lead to the formation of characteristic fragment ions. nih.gov The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), can provide valuable information for confirming the structure and identifying unknown analogs. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions.

For a definitive structural confirmation of this compound or its analogs, obtaining a single crystal suitable for X-ray diffraction would be invaluable. The resulting crystal structure would provide unambiguous proof of the connectivity and regiochemistry of the halogen substituents on the isoquinoline ring. This technique is particularly useful when NMR data is ambiguous or when stereochemical details need to be resolved. yakhak.org The crystal structure reveals how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding or stacking interactions. nih.gov

Computational and Theoretical Investigations of 5,7 Dichloro 6 Fluoro Isoquinoline

Mechanistic Studies of Biological Interactions of 5,7 Dichloro 6 Fluoro Isoquinoline Derivatives

Enzyme Inhibition Mechanisms

There is no specific information available in the reviewed literature concerning the enzyme inhibition mechanisms of 5,7-Dichloro-6-fluoro-isoquinoline or its derivatives. The following subsections, therefore, represent areas where future research is needed.

Competitive and Non-Competitive Inhibition Kinetics

No studies detailing the competitive or non-competitive inhibition kinetics of this compound with any specific enzyme have been identified.

Irreversible and Reversible Binding Modes

Information regarding the nature of binding—whether reversible or irreversible—of this compound to any biological target is not available.

Active Site Interactions and Key Residues

Without identified enzyme targets, there is no data on the specific active site interactions or key amino acid residues involved in the binding of this compound.

Receptor Binding Profiling and Ligand-Receptor Dynamics

Similarly, the receptor binding profile and the dynamics of interaction for this compound remain uncharacterized.

Agonist and Antagonist Mechanisms

There is no available data to classify this compound or its derivatives as agonists or antagonists at any specific receptor.

Allosteric Modulation Studies

No studies have been published that investigate the potential allosteric modulatory effects of this compound on any receptor.

Conformational Changes upon Ligand Binding

The interaction of a ligand with its biological target is a dynamic process, often inducing conformational changes in both the small molecule and the protein. While specific crystallographic or NMR spectroscopic data detailing the binding mode of this compound itself are not extensively available in the public domain, we can infer the conformational behavior from studies of structurally related isoquinoline (B145761) inhibitors and general principles of ligand-protein interactions.

Upon binding to a target, such as a kinase, the isoquinoline core of the ligand is expected to orient itself within the binding pocket to maximize favorable interactions. The specific halogenation pattern of this compound dictates its electronic and steric properties, which in turn influence its preferred conformation upon binding. The chlorine atoms at positions 5 and 7, being relatively bulky, can induce specific torsional angles in the side chains attached to the isoquinoline nucleus to avoid steric clashes with amino acid residues of the protein. The highly electronegative fluorine atom at position 6 will significantly alter the electron distribution of the aromatic system, influencing potential dipole-dipole and hydrogen bonding interactions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) analysis is a critical tool in medicinal chemistry to understand how different functional groups and their positions on a molecular scaffold influence its biological effects. For this compound derivatives, the SAR is primarily dictated by the nature and position of the halogen atoms and the integrity of the isoquinoline core.

Impact of Halogen Substitution on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. In the case of this compound, the specific placement of two chlorine atoms and one fluorine atom has a profound impact on its biological activity.

The chlorine atoms at positions 5 and 7 contribute significantly to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets. Furthermore, these chlorine atoms can engage in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein target, thereby enhancing binding affinity. Studies on other halogenated compounds have shown that increasing the atomic mass of the halogen can sometimes lead to improved biological activity. rsc.org The presence of two chlorine atoms suggests a potentially strong interaction with the target protein.

The fluorine atom at the 6-position is a key modulator of the electronic properties of the isoquinoline ring. Its high electronegativity can lower the pKa of the isoquinoline nitrogen, affecting its hydrogen bonding capability. Moreover, fluorine can form strong hydrogen bonds and its small size allows it to be well-tolerated in sterically constrained environments within a binding site. The introduction of fluorine can also block metabolic degradation at that position, thereby increasing the metabolic stability and bioavailability of the compound.

A hypothetical SAR study on a series of related compounds might look like the following:

CompoundSubstitution PatternObserved Activity (Hypothetical)
1 This compoundHigh
2 5,7-Dichloro-isoquinolineModerate
3 6-Fluoro-isoquinolineLow
4 5-Chloro-6-fluoro-isoquinolineModerate-High
5 7-Chloro-6-fluoro-isoquinolineModerate-High

This hypothetical data suggests that the combination of dichloro- and fluoro-substitutions is crucial for high potency.

Role of the Isoquinoline Core in Molecular Recognition

The isoquinoline scaffold serves as a rigid and planar core, presenting the substituents in a well-defined spatial orientation for interaction with the biological target. The nitrogen atom within the isoquinoline ring is a critical feature, often acting as a primary anchor point through hydrogen bonding with the target protein, a common feature in the binding of inhibitors to kinases. nih.govnih.govsci-hub.se

Rational Design Principles based on SAR

Based on the SAR analysis of this compound and related compounds, several rational design principles can be formulated for the development of more potent and selective inhibitors.

Preservation of the Isoquinoline Scaffold: The isoquinoline core is essential for establishing key interactions with the target and should be retained. Modifications should focus on the substituents rather than the core structure itself.

Strategic Halogenation: The 5,7-dichloro-6-fluoro substitution pattern appears to be beneficial for activity. Further optimization could involve exploring other halogen combinations at these positions to fine-tune lipophilicity, electronic properties, and potential for halogen bonding. For instance, replacing a chlorine with a bromine atom could be investigated to probe the effect of size and polarizability. rsc.org

Introduction of Diversity at Other Positions: While positions 5, 6, and 7 are occupied by halogens, other positions on the isoquinoline ring (e.g., 1, 3, 4, or 8) could be explored for the introduction of various functional groups. These groups could be designed to form additional interactions with the target protein, such as hydrogen bonds or salt bridges, to enhance affinity and selectivity.

Modulation of Physicochemical Properties: The existing halogenation pattern provides a good starting point for balancing potency with drug-like properties. Further modifications should aim to maintain or improve properties like solubility and metabolic stability without compromising biological activity. The introduction of polar groups at other positions could be a strategy to enhance solubility.

By systematically applying these design principles, it is possible to build upon the this compound scaffold to develop next-generation inhibitors with improved therapeutic potential.

Emerging Applications and Material Science Potential of 5,7 Dichloro 6 Fluoro Isoquinoline Derivatives

Luminescent Materials and Optical Properties

The inherent aromaticity of the isoquinoline (B145761) ring system provides a foundation for the development of luminescent materials. The introduction of substituents can significantly modulate the photophysical properties, such as absorption and emission wavelengths, quantum yields, and solvatochromism. researchgate.netnih.gov Halogen atoms, in particular, can influence these properties through their electronic and heavy-atom effects.

Fluorescent Sensors and Probes

Derivatives of isoquinoline are recognized for their potential as fluorescent sensors. nih.gov The nitrogen atom in the isoquinoline ring can act as a protonation site, leading to significant changes in the electronic structure and, consequently, the fluorescence properties. This pH-dependent fluorescence makes them suitable candidates for developing colorimetric pH sensors. acs.org For instance, the protonation of the nitrogen atom in quinolines and isoquinolines often results in a notable red-shift in the emission wavelength and a loss of fine structure in the emission spectrum. rsc.org

Applications in Organic Light-Emitting Diodes (OLEDs)

Isoquinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), serving as emitters, hosts, or charge-transporting materials. researchgate.net The development of efficient blue-emitting materials remains a key challenge in OLED technology, and isoquinoline-based molecules are among the candidates being explored. The introduction of bulky substituents can prevent intermolecular π-π stacking, which often leads to aggregation-caused quenching of fluorescence in the solid state, a crucial aspect for efficient OLEDs.

The specific substitution pattern of 5,7-Dichloro-6-fluoro-isoquinoline could be advantageous in this context. The chlorine and fluorine atoms would increase the molecular weight and could enhance intersystem crossing, which might be beneficial for developing phosphorescent emitters if combined with a heavy metal center. However, for fluorescent applications, this could be a drawback. On the other hand, the tailored electronic properties imparted by the halogens could be used to tune the emission color and improve charge injection and transport properties within an OLED device. The development of advanced materials with unique optical properties, such as those based on isoquinoline derivatives, is a burgeoning field in materials science. amerigoscientific.comucf.edu

Catalysis and Organocatalysis Utilizing the Isoquinoline Scaffold

The isoquinoline motif is a privileged structure in the design of ligands for transition metal catalysis and as a core for organocatalysts. nih.gov The nitrogen atom provides a coordination site for metals, and the rigid bicyclic structure allows for the creation of well-defined chiral environments for asymmetric catalysis.

Ligands for Transition Metal Catalysis

Axially chiral isoquinolines have been successfully employed as ligands in asymmetric synthesis. acs.org The substitution pattern on the isoquinoline ring plays a critical role in the catalytic activity and enantioselectivity of the resulting metal complexes. Halogenated isoquinolines can serve as precursors for further functionalization through cross-coupling reactions to introduce other groups, or the halogens themselves can influence the electronic properties of the ligand and, consequently, the catalytic behavior of the metal center.

While there is no specific data on This compound as a ligand, its synthesis would open avenues for creating novel ligands. The chlorine atoms at the 5- and 7-positions could be targeted for substitution reactions to build more complex ligand structures. The fluorine atom at the 6-position would likely remain, influencing the electronic nature of the aromatic system through its strong electron-withdrawing inductive effect. This could impact the donor-acceptor properties of the ligand and its interaction with a transition metal.

Organocatalytic Applications

The field of organocatalysis has seen the successful application of various heterocyclic scaffolds, including tetrahydroisoquinolines. nih.gov These catalysts often operate through the formation of iminium or enamine intermediates. The steric and electronic properties of the catalyst backbone are crucial for achieving high efficiency and stereoselectivity.

Derivatives of This compound , particularly its tetrahydro-derivative, could potentially be explored as organocatalysts. The halogen atoms would impart specific steric and electronic features to the catalyst, which could influence its interaction with substrates and co-catalysts. A patent describing the synthesis of a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride , suggests that such saturated and further functionalized derivatives are synthetically accessible. google.com This carboxylic acid derivative could serve as a precursor for a variety of organocatalysts.

Corrosion Inhibition Mechanisms and Efficacy

Organic compounds containing heteroatoms like nitrogen and sulfur, and those with π-electron systems, are often effective corrosion inhibitors for various metals and alloys. nih.govresearchgate.net They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Isoquinoline itself has been identified as a corrosion inhibitor. wikipedia.org

For This compound , the nitrogen atom and the π-system of the aromatic rings are expected to be the primary sites for interaction with a metal surface. The molecule could adsorb on the metal through the lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the isoquinoline ring. researchgate.net The presence of the highly electronegative fluorine and chlorine atoms would influence the electron density distribution of the molecule, which in turn would affect its adsorption characteristics and corrosion inhibition efficiency. The synergistic effect of halide ions and organic molecules in corrosion inhibition is a known phenomenon, and having halogen atoms covalently attached to the inhibitor molecule could lead to interesting and potentially enhanced inhibitory properties. researchgate.net

Data Tables

Table 1: Related Halogenated Isoquinoline and Quinoline (B57606) Derivatives

Compound NameCAS NumberMolecular FormulaKey Features/Applications
5,7-Dichloro-8-hydroxyquinoline773-76-2C₉H₅Cl₂NOUsed in direct halogenation of 8-hydroxyquinoline (B1678124). scribd.com
5,7-Dibromo-8-hydroxyquinoline521-74-4C₉H₅Br₂NOA dihalo-derivative of 8-hydroxyquinoline. scribd.com
5-Chloro-7-iodo-8-hydroxyquinoline130-26-7C₉H₅ClINOA mixed dihalo-derivative of 8-hydroxyquinoline. scribd.com
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochlorideN/AC₁₀H₁₀Cl₃NO₂A synthetic intermediate with a dichlorinated tetrahydroisoquinoline core. google.com
8-Fluoro-3,4-dihydroisoquinolineN/AC₉H₈FNA key intermediate for the synthesis of 1,8-disubstituted tetrahydroisoquinolines. mdpi.com

Advanced Functional Materials

The unique electronic and structural characteristics of the this compound scaffold, marked by its specific halogenation pattern, position it as a compelling building block for the development of novel advanced functional materials. The presence of both chlorine and fluorine atoms on the isoquinoline core imparts significant electron-withdrawing properties, which can be strategically leveraged to engineer materials with tailored optoelectronic characteristics for applications in organic electronics and sensor technology.

The design of high-performance organic semiconductors is crucial for advancements in plastic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. capes.gov.br The properties of these materials are intrinsically linked to their molecular structure, particularly the energy levels of their frontier molecular orbitals (HOMO and LUMO). Halogenation is a powerful and established strategy for tuning these properties. capes.gov.br

Research into halogenated organic semiconductors has revealed key structure-property relationships:

Fluorination: The high electronegativity of fluorine atoms generally leads to a significant lowering of both the HOMO and LUMO energy levels of the organic material. This can enhance the material's stability, particularly against oxidation in ambient conditions, and can facilitate electron injection and transport, making it beneficial for n-type semiconductors. capes.gov.br

Chlorination: Similar to fluorination, chlorination also lowers orbital energy levels and can be a viable route to creating n-type materials. The addition of chlorine, bromine, or iodine to a conjugated core can also slightly decrease the material's bandgap. capes.gov.br

The this compound core combines these effects. The fluorine at the 6-position and the chlorines at the 5- and 7-positions create a highly electron-deficient aromatic system. This inherent electronic nature makes it an ideal starting point for constructing materials with low-lying LUMO levels, a key requirement for stable and efficient n-type organic semiconductors, which are less common than their p-type counterparts.

The development of functional materials from this scaffold would involve synthetic modifications to extend the π-conjugation and introduce other functional groups. Versatile synthetic methodologies for modifying isoquinoline systems, such as palladium-catalyzed α-arylation of ketones followed by cyclization, allow for the introduction of a wide variety of substituents at different positions on the isoquinoline core. nih.gov Such reactions could be adapted to append aryl, alkyl, or other functionalized carbon groups to the this compound skeleton, thereby creating larger, conjugated systems with tunable electronic properties.

The table below illustrates the hypothetical tuning of electronic properties of a material based on a fictional derivative, "DFI-Core," representing a π-extended system built upon the this compound framework. The data is conceptual and based on established principles of molecular engineering for organic electronics. capes.gov.br

Table 1: Predicted Electronic Properties of Hypothetical Functional Materials Based on a this compound (DFI) Core

Derivative Modifying Group (R) Expected Effect of 'R' Group Predicted HOMO (eV) Predicted LUMO (eV) Predicted Bandgap (eV) Potential Application
DFI-Core - (Baseline Electron Deficient Core) -6.2 -3.5 2.7 Electron Transport Layer
DFI-EDG Electron-Donating (e.g., -OCH₃) Raises HOMO/LUMO levels -5.8 -3.2 2.6 OFET, Solar Cell Donor
DFI-EWG Electron-Withdrawing (e.g., -CN) Lowers HOMO/LUMO levels -6.5 -3.9 2.6 n-type Semiconductor

| DFI-Ext | Extended π-Conjugation (e.g., Thiophene) | Narrows bandgap | -6.0 | -3.6 | 2.4 | Solar Cell Absorber |

This predictive framework highlights the potential for creating a family of materials from a single, highly functionalized core. By strategically selecting substituents, chemists can fine-tune the orbital energies and bandgap to match the specific requirements of different electronic devices. While specific research into materials derived directly from this compound is an emerging field, the foundational principles of organic semiconductor design strongly suggest its significant potential for creating the next generation of advanced functional materials. capes.gov.br

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Complex Derivatives

The development of novel synthetic pathways is crucial for accessing complex derivatives of the 5,7-Dichloro-6-fluoro-isoquinoline core. Current research provides a foundation for these future endeavors. For instance, synthetic strategies for closely related structures, such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (B1314148), involve multi-step processes that can be adapted and refined. One such method involves a carboxylation reaction where the tetrahydroisoquinoline is treated with n-butyllithium and carbon dioxide to install a carboxylic acid group. researchgate.netgoogle.com Another approach uses catalytic hydrogenation with palladium on carbon to modify the structure. google.com

Future work will likely focus on more efficient and versatile methods. This includes the exploration of:

Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki, Heck, and Sonogashira couplings could be employed at the chloro- and fluoro-positions to introduce a wide array of substituents, creating diverse libraries of compounds.

Directed ortho-metalation (DoM): Leveraging the directing capabilities of the nitrogen atom and existing halogens to selectively functionalize specific positions on the aromatic ring.

Visible-light photoredox catalysis: These methods offer mild and highly selective ways to form new bonds and construct complex heterocyclic frameworks fused to the isoquinoline (B145761) core. nih.gov For example, visible light has been used to synthesize trifluoromethylated isoquinoline scaffolds, a strategy that could be adapted for the target molecule. nih.gov

These advanced synthetic methods will be instrumental in building molecules with tailored properties for medicinal chemistry and materials science. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemistry. For halogenated heterocyclic compounds, computational methods like Density Functional Theory (DFT) are particularly powerful.

Researchers have successfully used DFT with the B3LYP functional and 6-311G(d,p) basis set to study related dichloro-substituted isomers. acs.org These computational studies can:

Predict Molecular Stability: By calculating the electronic energies of different isomers, researchers can predict which structures will be the most thermodynamically stable. For example, in a study of dichloro chalcone (B49325) isomers, the E-isomers were found to be the most stable. acs.org

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of a molecule's reactivity and kinetic stability. A large gap suggests low reactivity, while a small gap indicates a softer, more reactive molecule. acs.org

Evaluate Non-Linear Optical (NLO) Properties: Calculations can predict properties like hyperpolarizability, identifying candidates for advanced optical materials. acs.org

Future research on this compound derivatives will heavily rely on this integrated approach. Computational screening will guide synthetic chemists toward the most promising target molecules, saving significant time and resources. Experimental validation using techniques like NMR and mass spectrometry will then confirm the predicted structures and properties. researchgate.net

Table 1: Illustrative Application of DFT in Analyzing Isomer Properties

PropertyComputational FindingImplication for Research
Relative Stability The (3,5)-dichloro isomer is often the most thermodynamically stable. acs.orgGuides synthesis towards producing the most stable product.
HOMO-LUMO Gap The (3,5)-dichloro isomer often has the smallest energy gap. acs.orgSuggests it is the most reactive and polarizable isomer.
Hardness/Softness The (2,6)-dichloro isomer is the hardest; the (3,5)-dichloro isomer is the softest. acs.orgPredicts the chemical reactivity and potential for electron transfer.

Exploration of Undiscovered Mechanistic Pathways

Understanding the step-by-step process of a chemical reaction is fundamental to optimizing it and applying it to new systems. For the synthesis of complex isoquinoline derivatives, several mechanistic pathways are under investigation. One proposed mechanism for the cyclization of related quinoline (B57606) compounds involves an initial proton abstraction by a base, followed by the elimination of a fluoride (B91410) anion to form a quinone methide intermediate. orientjchem.org Subsequent steps lead to aromatization and the final heterocyclic product. orientjchem.org

Another important mechanism is the Thorpe-Ziegler cyclization. This intramolecular reaction has been used to synthesize 1-amino-6,7-dihydrothieno[2,3-c]isoquinolines from 2-(substituted methyl sulfanyl)-7,8-dihydroisoquinoline-4-carbonitriles. acs.org The reaction is typically promoted by a base like sodium methoxide. acs.org

Future research will utilize advanced spectroscopic and computational tools to elucidate the precise mechanisms for reactions starting from this compound. This could involve:

In-situ reaction monitoring: Using techniques like rapid-injection NMR or specialized mass spectrometry to detect and characterize transient intermediates.

Kinetic studies: Measuring reaction rates under various conditions to build a kinetic model that supports a proposed mechanism.

DFT modeling of transition states: Calculating the energy barriers for different potential reaction pathways to determine the most likely mechanism.

A deeper understanding of these pathways will enable chemists to control reaction outcomes with greater precision, leading to higher yields and fewer byproducts.

Design and Synthesis of New Functional Materials

The isoquinoline scaffold is a key component in a variety of functional materials, and the unique halogenation of this compound makes it a particularly promising precursor. nih.gov Research into related dihydroisoquinoline derivatives has revealed their potential in creating novel fluorescent materials. acs.orgrsc.org

A series of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives have been synthesized that exhibit solid-state fluorescence covering the entire visible light spectrum. rsc.org The emission properties are tuned by altering the substituents on the molecule. rsc.org Remarkably, some of these materials display mechanofluorochromic (MFC) activity, where their fluorescence color changes in response to mechanical grinding. For example, one compound shifts from blue to cyan emission upon grinding. rsc.org This phenomenon occurs due to changes in molecular conjugation and packing in the solid state and has potential applications in sensors and information encryption. rsc.org

Furthermore, dihydrothieno[2,3-c]isoquinoline derivatives have been investigated as both luminescent materials and as corrosion inhibitors for steel in acidic environments, demonstrating the potential for dual-functionality. acs.org Future directions in this area will focus on synthesizing derivatives of this compound to create materials with:

Enhanced Quantum Yields: For brighter and more efficient light-emitting devices (OLEDs).

Specific Sensing Capabilities: Designing molecules that change their fluorescence in the presence of specific ions, explosives, or biological molecules.

Improved Corrosion Inhibition: Creating more effective and environmentally friendly coatings for metal protection.

The exploration of this compound and its derivatives is set to contribute significantly to the field of materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing chlorine and fluorine substituents at the 5,7, and 6 positions of isoquinoline derivatives?

  • Methodological Answer : The synthesis involves multi-step halogenation and fluorination. Key steps include:

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during halogenation .
  • Selective fluorination : Employ cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) to substitute chlorine at specific positions .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing 5,7-Dichloro-6-fluoro-isoquinoline?

  • Methodological Answer :

  • NMR spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm) and ¹³C NMR differentiate fluorine and chlorine substituents .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 230.97) and isotopic patterns for Cl/F .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity and stability under varying pH .

Q. How can researchers validate the identity of newly synthesized this compound derivatives?

  • Methodological Answer :

  • Cross-referencing : Compare melting points, NMR shifts, and retention times with literature data (e.g., CAS Common Chemistry or EPA DSSTox entries) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound derivatives in anticancer studies?

  • Methodological Answer :

  • Variable substitution : Synthesize analogs with halogen/alkyl groups at positions 1, 3, or 8 to test steric/electronic effects .

  • Biological assays : Use standardized protocols (e.g., MTT assay on MCF-7 cells) with IC₅₀ comparisons (see table below) .

  • Computational modeling : Perform docking studies with target proteins (e.g., topoisomerase II) to predict binding affinities .

    DerivativeSubstitution PatternIC₅₀ (µM)Target Protein
    Parent Compound5,7-Cl; 6-F12.0Topoisomerase II
    8-Methyl Analog5,7-Cl; 6-F; 8-Me8.5Topoisomerase II
    1-Fluoro Analog1-F; 5,7-Cl; 6-F15.2Topoisomerase II

Q. How can researchers resolve contradictions in reported biological activity data of this compound derivatives across different studies?

  • Methodological Answer :

  • Standardize assays : Adopt OECD guidelines for cytotoxicity testing to minimize variability in cell lines, incubation times, and solvent controls .
  • Replicate studies : Independently validate results in ≥3 laboratories using identical compound batches .
  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify trends or outliers .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of this compound?

  • Methodological Answer :

  • Green chemistry : Replace halogenated solvents with ionic liquids or supercritical CO₂ to reduce toxicity .
  • Waste treatment : Use activated carbon filtration or ozonation to degrade residual compounds before disposal .
  • Lifecycle assessment : Model environmental persistence (e.g., logP, biodegradability) using EPA EPI Suite software .

Key Considerations for Interdisciplinary Collaboration

  • Pharmacology-chemistry partnerships : Jointly design analogs with optimized pharmacokinetics (e.g., logD < 3) and reduced hepatotoxicity .
  • Data sharing : Use platforms like Zenodo or ChemRxiv to publish synthetic protocols and raw spectral data for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.